k-Rha-gal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

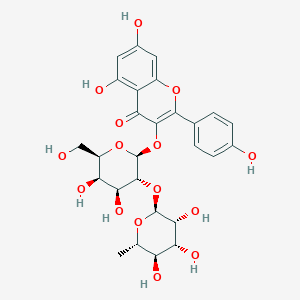

K-Rha-gal is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a glycoside derived from the roots of the plant Rhamnus davurica, which is commonly used in traditional Chinese medicine. K-Rha-gal has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.

Wissenschaftliche Forschungsanwendungen

1. Use in Cement and Concrete

Rice Husk Ash (RHA) is recognized as a promising supplementary cementing material (SCM) due to its high specific surface and abundant soluble silica in alkaline conditions. Its effectiveness in improving the mechanical and durability characteristics of cement and concrete has been explored, revealing that RHA is sensitive to fineness changes, impacting its effectiveness in mixtures (Antiohos, Papadakis, & Tsimas, 2014).

2. Role in Soil Stabilization

RHA's application in soil stabilization has been investigated, particularly in enhancing the growth performance of rice in sandy loam soils. Studies show that RHA significantly increases growth attributes like plant height and tiller per plant, indicating its utility in agricultural settings (Puri et al., 2020).

3. As a Source of Silica in Ceramics

RHA, containing a large quantity of amorphous silica, has been used as an alternative source of silica in the manufacture of various ceramics. Its application spans across refractory, glass, whiteware, and oxide and non-oxide ceramics (Hossain, Mathur, & Roy, 2018).

4. In Synthesis of Slow-Release Fertilizers

RHA has been utilized to synthesize silicon and potassium slow-release fertilizer, offering an economical and environmentally friendly method for recycling this agricultural by-product (França et al., 2017).

5. In Production of Activated Carbon

The transformation of RHA into activated carbon for adsorption purposes has been researched, with findings indicating its effectiveness in adsorbing substances like methylene blue, suggesting its potential in waste treatment and environmental remediation applications (Foo & Hameed, 2011).

Eigenschaften

CAS-Nummer |

108906-96-3 |

|---|---|

Produktname |

k-Rha-gal |

Molekularformel |

C27H30O15 |

Molekulargewicht |

594.5 g/mol |

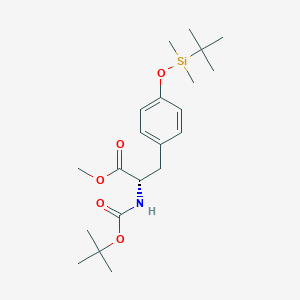

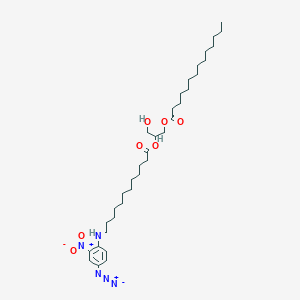

IUPAC-Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |

InChI-Schlüssel |

OHOBPOYHROOXEI-SRIOWEGGSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Andere CAS-Nummern |

108906-96-3 |

Synonyme |

kaempferol 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside kaempferol-Rha-Gal |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)